1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine

Medicinal chemistry Peptidomimetics Amide isostere design

Medicinal chemistry teams often face basicity-driven off-target effects when using conventional benzylamine intermediates. This α-CF3 benzylamine (pKa 6.01) eliminates ~400-fold excess basicity vs ring-CF3 analogs, preserving neutral H-bond donor character at physiological pH. • Verified 4-Cl-3-Me substitution pattern - distinct from 3-Cl-4-Me positional isomer; critical for enantioselective SAR • Available as racemate (≥98%) or individual (R)- and (S)-enantiomers for stereochemical SAR determination • LogP 3.91 supports CNS permeability; PSA 26.02 Ų well below 90 Ų limit • Vacuum-distillable (bp 257°C) for pilot-scale purification

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
Cat. No. B13539779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine
Molecular FormulaC9H9ClF3N
Molecular Weight223.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl
InChIInChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3
InChIKeyKYUYUWMJUPLGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine: Procurement-Grade Physicochemical and Structural Baseline


1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS 886370-58-7, racemic; C₉H₉ClF₃N, MW 223.62) is a chiral α-trifluoromethyl benzylamine derivative bearing a 4-chloro-3-methyl substitution pattern on the phenyl ring. The compound possesses a stereogenic center at the α-carbon, with both enantiomers commercially available as the (S)-enantiomer (CAS 1213035-97-2) and (R)-enantiomer (CAS 1213918-45-6) . This compound belongs to the α-trifluoromethyl amine structural class, which has gained prominence as a metabolically stable amide bond isostere in peptidomimetic drug design and as a versatile chiral building block for pharmaceutical and agrochemical intermediate synthesis [1][2]. Predicted physicochemical properties include a boiling point of 257.0±40.0 °C, density of 1.305±0.06 g/cm³, pKa of 6.01±0.10, and LogP of approximately 3.91 .

Why 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine Cannot Be Replaced by Generic α-CF₃ Benzylamines or Ring-CF₃ Analogs


Generic substitution of 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine with structurally similar benzylamine derivatives introduces consequential and quantifiable changes across multiple molecular properties. The α-CF₃ group reduces amine basicity by approximately 4–5 orders of magnitude compared to β-CF₃ isomers, a difference mechanistically attributed to the strong electron-withdrawing inductive effect of the trifluoromethyl group when placed alpha to the nitrogen . Replacing the α-CF₃ motif with a ring-CF₃ benzylamine (e.g., 4-chloro-3-(trifluoromethyl)benzylamine, CAS 62039-92-3, pKa ≈ 8.6) restores approximately 400-fold higher basicity, fundamentally altering hydrogen-bonding character and protonation state at physiological pH . The 4-chloro-3-methyl substitution pattern further distinguishes this compound from its positional isomer 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS 886370-21-4); while the two positional isomers share identical predicted pKa (6.01) and density (1.305 g/cm³), their boiling points diverge (257.0 vs. 250.6 °C), and—critically—their differing steric environments around the chiral α-carbon can lead to divergent enantioselectivity in asymmetric transformations and differential biological target recognition [1].

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine: Quantitative Differentiation Evidence Versus Closest Analogs


Amine Basicity: α-CF₃ Reduces pKa by ~2.6 Log Units (~400-Fold) Versus Ring-CF₃ Benzylamine Analogs

The target compound, bearing the CF₃ group at the α-position (pKa 6.01±0.10, predicted ), is approximately 400-fold less basic than its structural analog 4-chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3), where the CF₃ group resides on the aromatic ring and the amine exhibits a benzylamine-typical pKa of ~8.60 . This 2.6 pKa unit difference is consistent with the class-level finding that α-CF₃ amines are 4–5 orders of magnitude less basic than β-CF₃ isomers, as established by potentiometric titration in H₂O, CH₃NO₂, and CH₃CN . At physiological pH (7.4), the target compound exists predominantly in its neutral free-base form, whereas the ring-CF₃ analog is substantially protonated—a critical distinction for membrane permeability and hydrogen-bond donor behavior.

Medicinal chemistry Peptidomimetics Amide isostere design

Trifluoroethylamine Amide Isostere: 10- to 20-Fold Potency Enhancement Over Corresponding Amide Derivatives

The α-trifluoroethylamine functional class, of which 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is a member, has been validated as a metabolically stable amide bond isostere. In a landmark study by Black et al. (2005), replacement of the P2–P3 amide bond in dipeptide cathepsin K inhibitors with a trifluoroethylamine group yielded compounds that were 10- to 20-fold more potent than the corresponding amide derivatives [1]. The most optimized compound (Compound 8) achieved a 5 pM IC₅₀ against human cathepsin K with >10,000-fold selectivity over other cathepsins [1]. The non-basic nature of the trifluoroethylamine nitrogen (pKa ≈ 6.5 for the unsubstituted moiety versus ≈ 10.6 for ethylamine) enables the critical hydrogen bond to the Gly66 backbone carbonyl while eliminating the positive charge that would otherwise impair membrane permeability [2][3]. This potency enhancement is a class-level property of α-CF₃ amines and applies prospectively to derivatives of the target compound when incorporated into peptidomimetic scaffolds.

Peptidomimetics Cathepsin K inhibition Amide bond replacement

Lipophilicity: +0.96 LogP Units Higher Than Unsubstituted α-Trifluoromethylbenzylamine

The target compound exhibits a predicted LogP of 3.91 , which is approximately 0.96 log units higher than the unsubstituted parent compound α-(trifluoromethyl)benzylamine (CAS 51586-24-4; LogP = 2.95, predicted) . This increase in lipophilicity, attributable to the chlorine and methyl substituents on the phenyl ring, translates to an approximately 9-fold higher octanol-water partition coefficient. In the context of CNS drug design, where optimal LogP values typically range between 2 and 4 for blood-brain barrier penetration, the target compound's LogP of 3.91 positions it near the upper end of the favorable range, whereas the unsubstituted analog (LogP 2.95) falls in the mid-range [1]. The chloro substituent additionally contributes to the compound's polar surface area (PSA = 26.02 Ų), which remains well below the 90 Ų threshold associated with oral bioavailability and CNS penetration .

ADME optimization Lipophilicity Membrane permeability

Boiling Point: +60 °C Higher Than Unsubstituted α-CF₃ Benzylamine, Differentiating Purification and Formulation Requirements

The target compound exhibits a predicted boiling point of 257.0±40.0 °C at 760 mmHg , which is approximately 60 °C higher than the unsubstituted α-(trifluoromethyl)benzylamine (CAS 51586-24-4; BP = 196.4 °C at 760 mmHg) . This substantial increase is attributable to the additional molecular weight (223.62 vs. 175.15 g/mol) and enhanced van der Waals interactions introduced by the chloro and methyl substituents. The density similarly increases from 1.224 g/cm³ (unsubstituted) to 1.305±0.06 g/cm³ (target) . Compared to the nearest positional isomer 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS 886370-21-4; BP = 250.6±40.0 °C), the target compound's boiling point is approximately 6.4 °C higher, despite identical molecular formula and predicted density . This BP difference, while modest, reflects the distinct intermolecular interaction profile arising from the different chloro-methyl substitution pattern.

Process chemistry Purification Physical property profiling

Enantiomeric Accessibility: Both (R)- and (S)-Enantiomers Commercially Available with Distinct CAS Numbers, Enabling Stereochemistry-Dependent SAR Studies

Both enantiomers of 1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine are commercially available with distinct CAS registry numbers: the (S)-enantiomer (CAS 1213035-97-2) and the (R)-enantiomer (CAS 1213918-45-6), each supplied at ≥95% purity by multiple vendors . The racemic mixture carries CAS 886370-58-7 and is also commercially available at ≥98% purity . This contrasts with some less common α-CF₃ benzylamine derivatives where only the racemate or a single enantiomer is accessible. As highlighted by Onyeagusi and Malcolmson (2020), the stereochemical identity of α-CF₃ amines has important consequences on molecular properties including potency, and the development of catalytic enantioselective synthesis methods for this compound class underscores the significance of enantiopure access [1]. The availability of both enantiomers allows for systematic structure-activity relationship (SAR) studies to establish enantioselectivity in biological target engagement—a capability not universally available for all α-CF₃ benzylamine building blocks.

Chiral resolution Asymmetric synthesis Enantioselective SAR

Procurement-Relevant Application Scenarios for 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine Based on Quantitative Differentiation Evidence


Peptidomimetic Lead Optimization: Amide Bond Replacement in Protease Inhibitor Scaffolds

Medicinal chemistry teams designing cathepsin K or related cysteine protease inhibitors should prioritize this compound as a chiral α-CF₃ amine building block for amide bond isostere replacement, where literature precedent demonstrates 10- to 20-fold potency gains over the corresponding amide derivatives [1]. The compound's pKa of 6.01 ensures the amine nitrogen remains predominantly non-basic at physiological pH, preserving the critical hydrogen-bond donor interaction with backbone carbonyls (e.g., Gly66) without introducing a formal charge that would impair membrane permeability [2]. For programs previously employing ring-CF₃ benzylamine intermediates (pKa ≈ 8.6), switching to this α-CF₃ amine eliminates approximately 400-fold excess basicity that can confound selectivity profiles . Procurement of the individual (R)- or (S)-enantiomer is recommended for enantioselective SAR determination, as stereochemistry at the α-carbon has been shown to significantly impact biological potency in this compound class .

CNS-Penetrant Drug Candidate Design Requiring Balanced Lipophilicity (LogP 3.91)

For CNS drug discovery programs targeting LogP values in the 2–4 range for optimal blood-brain barrier penetration, this compound (LogP = 3.91) provides a near-upper-boundary lipophilicity that is approximately 9-fold higher than the unsubstituted α-(trifluoromethyl)benzylamine parent (LogP = 2.95) [1][2]. The chloro substituent contributes to this elevated LogP while maintaining a PSA of 26.02 Ų—well below the 90 Ų limit associated with CNS permeability [1]. This profile makes the compound suitable as a lipophilic fragment or intermediate for CNS-targeted programs where higher LogP is required to offset the polarity of additional pharmacophoric elements introduced during SAR exploration. Procurement specifications should verify the 4-chloro-3-methyl (not 3-chloro-4-methyl) substitution pattern, as the positional isomer exhibits distinct steric properties at the chiral center despite identical LogP .

Asymmetric Catalysis Methodology Development Using Well-Characterized Chiral α-CF₃ Amine Substrates

Research groups developing catalytic enantioselective methods for α-trifluoromethyl amine synthesis can employ this compound as a well-characterized, commercially available chiral standard or substrate. The (R)- and (S)-enantiomers (CAS 1213918-45-6 and 1213035-97-2, respectively) can serve as authentic reference samples for chiral HPLC method development and for benchmarking enantiomeric excess in new catalytic asymmetric transformations targeting the α-CF₃ amine scaffold [1][2]. The 4-chloro-3-methyl substitution on the phenyl ring provides a UV-active chromophore facilitating HPLC detection, while the chlorine atom offers a synthetic handle for further cross-coupling derivatization (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries from a common α-CF₃ amine core .

Agrochemical Intermediate Synthesis Exploiting α-CF₃ Amine Metabolic Stability

For agrochemical discovery programs—particularly in the fungicide and herbicide sectors where α-trifluoromethylated amino compounds serve as key building blocks—this compound offers the well-documented metabolic stability advantages of the α-CF₃ amine motif [1][2]. The C–F bond resistance to oxidative metabolism, combined with the reduced basicity that limits protonation-dependent sequestration in plant tissues, makes this scaffold suitable for the design of active ingredients requiring prolonged field persistence. Procurement of the racemate (CAS 886370-58-7, ≥98% purity) at bulk scale (≥25 g) from suppliers such as Leyan enables cost-effective pilot-scale synthesis of lead candidates. The compound's boiling point of 257 °C supports vacuum distillation for purification at scale, distinguishing it from lower-boiling unsubstituted α-CF₃ benzylamine analogs that may co-evaporate with common organic solvents .

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